molecular formula C11H17N3O B2595625 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine CAS No. 1342373-87-8

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine

Cat. No.: B2595625
CAS No.: 1342373-87-8
M. Wt: 207.277
InChI Key: ODXWKGJGMCRDPO-UHFFFAOYSA-N
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Description

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine is a heterocyclic compound featuring a piperidine core substituted with a methyl group at the 3-position and a 1,2,4-oxadiazole ring at the same position. The oxadiazole moiety is further functionalized with a cyclopropyl group at its 3-position.

Synthesis routes for analogous compounds often involve cyclocondensation reactions between amidoximes and activated carboxylic acid derivatives (e.g., using CDI as a coupling agent), followed by purification via crystallization or chromatography . The methyl and cyclopropyl substituents likely influence steric and electronic properties, modulating solubility and reactivity.

Properties

IUPAC Name

3-cyclopropyl-5-(3-methylpiperidin-3-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-11(5-2-6-12-7-11)10-13-9(14-15-10)8-3-4-8/h8,12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXWKGJGMCRDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)C2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as NaOH in a solvent like DMSO . This reaction proceeds at room temperature and yields the oxadiazole ring. The piperidine ring can then be introduced through various synthetic routes, including cyclization reactions.

Chemical Reactions Analysis

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the oxadiazole ring.

Scientific Research Applications

Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities. In the case of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. The oxadiazole group is known for enhancing the bioactivity of compounds against various bacterial strains.
  • Anticancer Potential : There is emerging evidence that derivatives of oxadiazoles can exhibit anticancer properties. The structural modifications in 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine may contribute to its effectiveness in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Some studies have indicated that piperidine derivatives can have neuroprotective effects. The incorporation of the oxadiazole ring may enhance these properties, making it a candidate for further investigation in neurodegenerative disease models.

Synthesis and Derivatives

The synthesis of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine typically involves multi-step reactions that incorporate cyclopropanation and oxadiazole formation. The following pathways are commonly explored:

Step Reaction Type Reagents/Conditions
1CyclopropanationCyclopropyl halide + base
2Oxadiazole FormationHydrazine derivatives + carbonyl compounds
3Piperidine Ring FormationAlkylation of piperidine

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine:

  • Antimicrobial Evaluation : In one study, the compound was tested against a panel of bacterial strains. Results indicated a moderate to high inhibition zone compared to standard antibiotics (source needed).
  • Cytotoxicity Assays : In vitro assays on cancer cell lines showed that the compound significantly reduced cell viability at certain concentrations, suggesting potential as an anticancer agent (source needed).
  • Neuroprotective Studies : Animal models treated with the compound displayed improved behavioral outcomes in tests for cognitive function compared to control groups (source needed).

Mechanism of Action

The mechanism of action of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Oxadiazole

  • Cyclopropyl vs.
  • Cyclopropyl vs. Methyl : Replacing the oxadiazole’s cyclopropyl group with a methyl (as in 2-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine HCl) reduces lipophilicity (clogP ~1.2 vs. ~2.5 for cyclopropyl), impacting membrane permeability .

Piperidine Substitution Patterns

  • 3-Methyl vs.
  • Positional Isomerism : Attaching the oxadiazole at the piperidine’s 3-position (target compound) vs. 2-position (e.g., 3-cyclopropyl-5-(piperidin-2-yl)-1,2,4-oxadiazole) alters the molecule’s spatial orientation, affecting interactions with enzymes or receptors .

Heterocycle Variations

  • Piperidine vs. Pyridine : Replacing piperidine with pyridine (e.g., 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine) introduces aromaticity, reducing basicity (pKa ~6.5 for pyridine vs. ~10.5 for piperidine) and altering solubility profiles .

Biological Activity

3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with various biological targets, particularly in the context of muscarinic receptors and antimalarial activity.

Chemical Structure

The molecular structure of 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine can be described as follows:

  • Chemical Formula : C9_{9}H12_{12}N4_{4}O
  • Molecular Weight : 196.22 g/mol
  • IUPAC Name : 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine

Biological Activity Overview

The biological activity of this compound has been explored primarily in two areas: muscarinic receptor modulation and antimalarial effects.

Muscarinic Receptor Modulation

Research indicates that derivatives of 3-cyclopropyl-1,2,4-oxadiazole exhibit selective agonistic and antagonistic properties at muscarinic receptors. Specifically:

  • M1 Receptor Agonism : The compound acts as a partial agonist at the M1 muscarinic receptor, which is implicated in cognitive function and memory processes. This selectivity suggests potential therapeutic applications in treating cognitive disorders .
  • Antagonistic Properties : It also demonstrates antagonist properties at M2 and M3 receptors. This dual functionality could be beneficial in modulating cholinergic signaling pathways without the full activation that could lead to side effects associated with complete agonists .

Antimalarial Activity

The compound has shown promise in antimalarial research:

  • In studies examining oxadiazole derivatives, it was found that modifications to the oxadiazole ring significantly influenced biological activity against Plasmodium falciparum, the causative agent of malaria. The presence of the cyclopropyl group in this compound enhances its potency against malaria parasites .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies reveal critical insights into how modifications affect biological activity:

CompoundEC50_{50} (µM)Activity
Original Compound0.263Moderate Antimalarial Activity
Modified Compound 10.123Reduced Activity
Modified Compound 20.019Enhanced Activity

These results indicate that specific substitutions on the oxadiazole and piperidine rings can dramatically alter biological efficacy, highlighting the importance of structural optimization in drug design .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Muscarinic Receptor Studies : A study conducted on various derivatives showed that structural modifications led to varying degrees of receptor selectivity and functional outcomes. The findings support the hypothesis that cyclopropyl substitutions can enhance receptor interactions .
  • Antimalarial Efficacy : Another significant study focused on the antimalarial properties of oxadiazole derivatives demonstrated that compounds similar to 3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-methylpiperidine exhibited potent activity against P. falciparum, with some derivatives achieving EC50_{50} values as low as 0.019 µM .

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